molecular formula C18H16ClNO3 B367140 1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione CAS No. 620931-64-8

1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione

Cat. No.: B367140
CAS No.: 620931-64-8
M. Wt: 329.8g/mol
InChI Key: XHBJZJYPMFCJEL-UHFFFAOYSA-N
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Description

1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione involves several steps. One common method includes the reaction of 2-chlorophenol with 3-chloropropanol to form 3-(2-chlorophenoxy)propanol. This intermediate is then reacted with 5-methylindole-2,3-dione under specific conditions to yield the final product. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione involves its interaction with specific molecular targets in the body. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in the replication of viruses or the proliferation of cancer cells. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione can be compared with other indole derivatives such as:

    1-[3-(2-Bromophenoxy)propyl]-5-methylindole-2,3-dione: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    1-[3-(2-Fluorophenoxy)propyl]-5-methylindole-2,3-dione: Contains a fluorine atom, which can influence its pharmacokinetic properties.

    1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione: The presence of a methoxy group can alter its chemical and biological properties.

Properties

IUPAC Name

1-[3-(2-chlorophenoxy)propyl]-5-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-12-7-8-15-13(11-12)17(21)18(22)20(15)9-4-10-23-16-6-3-2-5-14(16)19/h2-3,5-8,11H,4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBJZJYPMFCJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCOC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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